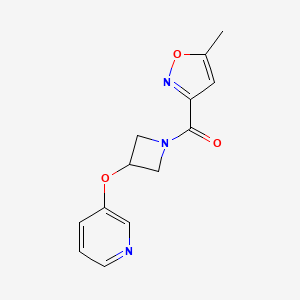

(5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-9-5-12(15-19-9)13(17)16-7-11(8-16)18-10-3-2-4-14-6-10/h2-6,11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDMGHQRIUQPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the pyridine and azetidine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound is being investigated for its potential therapeutic effects, particularly in the areas of anti-inflammatory and anticancer activities. The presence of the isoxazole and pyridine moieties suggests that it may interact with specific biological targets, potentially inhibiting enzymes or modulating receptor activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related pyridine derivatives have shown IC50 values in the micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation. The structure of (5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone suggests it may possess comparable anticancer properties due to its ability to interfere with cellular signaling pathways involved in tumor growth .

Biological Research

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets, such as enzymes or receptors. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is crucial for its potential therapeutic effects, particularly in cancer treatment where enzyme inhibition can lead to reduced tumor growth .

Biological Activity

Studies have shown that compounds with similar structures can modulate biological activities through various pathways. For example, the activation of metabotropic glutamate receptors (mGluR2) has been linked to neuroprotective effects, suggesting that this compound could be explored for neurological applications .

Material Science

Development of New Materials

In addition to its biological applications, this compound can serve as a building block in the synthesis of more complex molecules for material science applications. Its unique structural features allow for the development of new materials with specific properties, which can be utilized in various industrial applications .

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various physiological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between “(5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” and related methanone derivatives:

Key Comparative Insights :

Structural Diversity :

- The target compound uniquely combines an azetidine ring (a strained 4-membered ring) with pyridine and isoxazole, whereas analogs like 7a () and 3a () utilize thiophene or indole rings. Azetidine’s conformational rigidity may enhance binding selectivity compared to pyrrolidine or piperidine analogs .

- Electron-Withdrawing Groups : The pyridin-3-yloxy group in the target compound differs from the nitro-phenyl triazole in Compound 8 (), which may alter electronic properties and bioavailability .

Biological Activity: While direct data for the target compound is absent, Compound 8 () demonstrated antifungal activity (MIC = 8 µg/mL against Candida albicans), suggesting that pyridine-isoxazole hybrids may broadly target microbial enzymes .

Thermodynamic Stability: Azetidine’s ring strain may reduce metabolic stability compared to 5- or 6-membered heterocycles in Compound 5 ().

Biological Activity

(5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

This structure features a 5-methylisoxazole moiety linked to a pyridine derivative through an azetidine ring, suggesting a complex interaction with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes. The structural components allow it to fit into active sites of these targets, modulating their activity:

- GABA Receptor Modulation : Some derivatives of isoxazole compounds have shown potential as GABA_A receptor modulators, which may influence neurotransmission and have implications in treating neurological disorders .

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound may also exhibit antimicrobial effects. Research indicates that isoxazole derivatives can inhibit bacterial growth effectively .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antibacterial Activity : A study on related compounds showed significant antibacterial effects against various strains, indicating potential for therapeutic applications .

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| Derivative A | E. coli | 10 |

| Derivative B | S. aureus | 15 |

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Isoxazole Derivatives : Research indicated that modifications in the isoxazole ring could enhance antibacterial efficacy. Compounds with methyl substitutions showed improved activity against resistant strains .

- GABA_A Modulation : A study highlighted the role of similar compounds in modulating GABA_A receptors, providing insights into their potential use in treating anxiety and depression .

Q & A

Basic Research Questions

Q. How can the synthesis of (5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone be optimized for improved yield and purity?

- Methodology :

- Stepwise synthesis : Use a modular approach, first synthesizing the 5-methylisoxazole and 3-(pyridin-3-yloxy)azetidine moieties separately, followed by coupling via a methanone bridge. Optimize reaction conditions (e.g., solvent polarity, temperature) based on similar heterocyclic systems .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity in coupling reactions, as demonstrated in analogous methanone syntheses .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR : Use H and C NMR to confirm substituent positions on the isoxazole and azetidine rings. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook for isoxazole derivatives) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to verify the methanone bridge linkage .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry, as done for related pyrazole-azetidine hybrids .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology :

- Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Stability studies on similar heterocycles suggest a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and binding interactions of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate ground-state dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces to assess reactivity. Benchmark against experimental UV-Vis and fluorescence data .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with in vitro assays .

Q. What strategies can elucidate the reactivity of the azetidine and isoxazole moieties under nucleophilic/electrophilic conditions?

- Methodology :

- Kinetic studies : Monitor reactions with nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) via H NMR. For example, the azetidine’s oxygen atom may act as a weak nucleophile, while the isoxazole ring resists electrophilic substitution due to electron-withdrawing effects .

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to selectively functionalize the azetidine nitrogen without disrupting the isoxazole ring .

Q. How can in vitro assays evaluate the biological activity of this compound?

- Methodology :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates. For example, the pyridinyloxy group may chelate metal ions in enzyme active sites .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC determination. Compare with structurally similar compounds (e.g., triazole derivatives) .

Q. How can HPLC or LC-MS methods be developed for quantifying this compound in biological matrices?

- Methodology :

- Column selection : Use C18 reverse-phase columns with mobile phases of acetonitrile/water (0.1% formic acid) for optimal separation .

- Detection : Employ UV detection at 254 nm (for aromatic rings) or tandem MS for enhanced sensitivity in plasma/serum samples .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.